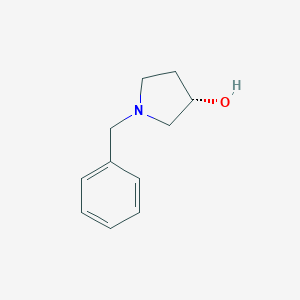

(S)-1-Benzylpyrrolidin-3-ol

説明

The exact mass of the compound (S)-1-Benzyl-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(3S)-1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101385-90-4 | |

| Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-1-Benzylpyrrolidin-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of (S)-1-Benzylpyrrolidin-3-ol, a versatile chiral building block with significant applications in the synthesis of pharmacologically active molecules. This document collates essential data on its physical and chemical characteristics, outlines experimental protocols for its synthesis and purification, and presents its known biological relevance.

Core Chemical and Physical Properties

This compound is a clear, light yellow to pale brown liquid at room temperature. Its chirality, centered at the 3-position of the pyrrolidine (B122466) ring, makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 101385-90-4 |

| Appearance | Clear light yellow to pale brown liquid |

| Boiling Point | 115 °C at 0.8 mmHg |

| Density | 1.07 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.548 |

| Optical Rotation ([α]24/D) | -3.7° (c=5 in methanol) |

| Flash Point | >110 °C (>230 °F) |

| pKa (Predicted) | 14.82 ± 0.20 |

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of this compound. While full spectral data can be found in various databases, a summary of expected spectral features is provided below.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Expected signals for the aromatic protons of the benzyl (B1604629) group (approx. 7.2-7.4 ppm), the benzylic methylene (B1212753) protons, the pyrrolidine ring protons, and the hydroxyl proton. |

| ¹³C NMR (CDCl₃) | Expected signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. |

| FTIR | Characteristic peaks for O-H stretching (broad, around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-N stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 177. Common fragmentation patterns for benzylamines and alcohols would be anticipated. |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are essential for its practical application in research and development.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound.

Method 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide

This method involves the reduction of a chiral succinimide (B58015) derivative using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol:

-

Preparation: In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of Starting Material: Cool the suspension to 0-10 °C using an ice bath. Dissolve (3S)-N-benzyl-3-hydroxysuccinimide (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Stir the mixture at reflux for 6 hours. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to 10-20 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 4N aqueous solution of sodium hydroxide (B78521).

-

Isolation: Filter the resulting mixture to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate (B1210297). Combine the filtrate and the washings.

-

Purification: Concentrate the organic phase under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved by vacuum distillation.

Method 2: Hydrolysis of a Precursor Ester

This alternative route involves the hydrolysis of an appropriate ester precursor under basic conditions.[1]

Experimental Protocol:

-

Reaction Setup: Dissolve the precursor ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

-

Hydrolysis: Add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents). Stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Quench the reaction by diluting with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous mixture with chloroform.

-

Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography on alumina (B75360) to afford this compound.

Purification by Vacuum Distillation

For high-purity this compound, vacuum distillation is the recommended purification method.

Experimental Protocol:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

-

Distillation: Place the crude this compound in the distillation flask. Apply a vacuum (e.g., 0.8 mmHg) and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at approximately 115 °C.

-

Storage: Store the purified, colorless to light yellow liquid under an inert atmosphere at 2-8 °C.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.

Caption: Synthesis of this compound via Reduction.

Logical Relationship of Properties

This diagram illustrates the logical connections between the fundamental properties of this compound.

Caption: Interrelation of this compound Properties.

Biological Significance and Applications in Drug Development

This compound serves as a critical chiral intermediate in the synthesis of various pharmaceutical compounds. Its applications are primarily centered on leveraging its stereochemistry to produce enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

-

Antihypertensive Agents: This compound is utilized in the synthesis of novel antihypertensive molecules.[2]

-

Apoptotic Agents: Analogs of 1-benzyl-pyrrolidine-3-ol have been investigated for their potential to induce apoptosis in cancer cells, highlighting the therapeutic potential of this structural motif.

-

Cholinergic Antagonists: It is a precursor in the preparation of chiral molecules that can act as cholinergic antagonists.[1]

The benzyl group can be readily removed via catalytic hydrogenation (e.g., using Palladium on carbon), and the hydroxyl group can be oxidized to a ketone, further expanding its synthetic utility.[1] This versatility makes this compound a valuable tool for medicinal chemists and drug development professionals.

References

In-Depth Technical Guide to the Structure Elucidation of (S)-1-Benzylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (S)-1-Benzylpyrrolidin-3-ol, a key chiral intermediate in pharmaceutical synthesis. This document outlines the compound's physicochemical properties, detailed spectroscopic data, a robust experimental protocol for its synthesis, and its relevant biological context, particularly its connection to apoptosis signaling pathways.

Compound Identification and Physical Properties

This compound is a chiral organic compound featuring a pyrrolidine (B122466) ring substituted with a benzyl (B1604629) group at the nitrogen atom and a hydroxyl group at the 3-position. Its stereochemistry is designated as (S).

| Property | Value | Reference |

| CAS Number | 101385-90-4 | |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | |

| Appearance | Liquid | [1] |

| Density | 1.07 g/mL at 25 °C | |

| Boiling Point | 115 °C at 0.8 mmHg | |

| Refractive Index (n20/D) | 1.548 | |

| Optical Activity [α]24/D | -3.7° (c = 5 in methanol) |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.40 | m | 1H | CH-OH |

| ~3.60 | s | 2H | CH₂-Ph |

| ~2.80-3.00 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~2.40-2.60 | m | 2H | N-CH₂ (pyrrolidine ring) |

| ~1.90-2.10 | m | 2H | CH₂ (pyrrolidine ring) |

| Variable | br s | 1H | OH |

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary Aromatic Carbon (C-Ph) |

| ~128.5 | Aromatic CH |

| ~128.3 | Aromatic CH |

| ~127.2 | Aromatic CH |

| ~70 | CH-OH |

| ~60 | N-CH₂ (pyrrolidine ring) |

| ~58 | CH₂-Ph |

| ~54 | N-CH₂ (pyrrolidine ring) |

| ~35 | CH₂ (pyrrolidine ring) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950, ~2870 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

| ~740, ~700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 177 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | Low | [M-H]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 86 | Moderate | [M - C₇H₇]⁺ |

Experimental Protocols

Synthesis of this compound via Asymmetric Hydroboration

This protocol is adapted from established methods for the enantioselective synthesis of chiral pyrrolidinols.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

-

1-Benzyl-3-pyrroline

-

(+)-α-Pinene

-

Sodium borohydride (B1222165) (NaBH₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Chiral Hydroborating Reagent: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, (+)-α-pinene (2.0 equivalents) is dissolved in anhydrous THF. The solution is cooled to 0 °C. Sodium borohydride (1.0 equivalent) is added, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (1.1 equivalents), maintaining the temperature at 0 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to form the chiral hydroborating reagent, monoisopinocampheylborane.

-

Hydroboration: The flask containing the hydroborating reagent is cooled to 0 °C. A solution of 1-benzyl-3-pyrroline (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight.

-

Oxidation: The reaction mixture is cooled to 0 °C. A solution of 3M sodium hydroxide (3.0 equivalents) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (3.0 equivalents), ensuring the temperature does not exceed 25 °C. The mixture is then stirred at room temperature for 4-6 hours.

-

Workup and Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Spectroscopic Analysis Protocol

Workflow for Spectroscopic Analysis

Caption: Spectroscopic analysis workflow.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments such as COSY and HSQC are performed to confirm proton-proton and proton-carbon correlations, respectively.

-

FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Biological Context: Apoptosis Signaling Pathway

Analogues of this compound have been investigated for their potential as apoptotic agents. These compounds have been shown to induce apoptosis in cancer cell lines, with a key mechanism being the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.

Caspase-3 Mediated Apoptosis Pathway

Caption: Caspase-3 activation in apoptosis.

The diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways on the activation of caspase-3. Analogues of this compound are believed to promote this activation, leading to programmed cell death. This makes them, and the parent compound, valuable scaffolds for the development of novel anti-cancer therapeutics. The precise mechanism by which these analogues influence caspase-3 activation is an area of ongoing research.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Benzylpyrrolidin-3-ol from L-Malic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of the chiral building block, (S)-1-Benzylpyrrolidin-3-ol, utilizing L-malic acid as a readily available and inexpensive starting material from the chiral pool. This synthesis is of significant interest in medicinal chemistry and drug development due to the prevalence of the 3-hydroxypyrrolidine moiety in a wide range of biologically active compounds.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from L-malic acid can be efficiently achieved in a two-step process. This strategy leverages the inherent chirality of L-malic acid to produce the target molecule with high enantiopurity. The overall transformation is outlined below:

Caption: Overall synthetic workflow for this compound.

The initial step involves the reaction of L-malic acid with benzylamine to form the cyclic imide, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This is followed by the reduction of the dione (B5365651) to the desired this compound.

Experimental Protocols

Step 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione

This step involves the amidation of L-malic acid with benzylamine, followed by an intramolecular cyclization to form the succinimide (B58015) ring. A solvent-free melting reaction is an efficient method for this transformation.[1]

Methodology:

-

In a round-bottom flask, thoroughly mix L-malic acid and benzylamine in a 1:1 molar ratio.

-

Heat the mixture in an oil bath. The temperature should be gradually increased to allow for a controlled reaction.

-

Continue heating until the mixture melts and the reaction proceeds to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione to this compound

The reduction of the cyclic imide can be effectively carried out using a sodium borohydride-iodine reducing system.[1] This method is advantageous as it is less harsh than other reducing agents like lithium aluminum hydride.

Methodology:

-

Suspend (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add sodium borohydride (B1222165) portion-wise to the stirred suspension.

-

Following the addition of sodium borohydride, add a solution of iodine in THF dropwise. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted iodine.

-

Adjust the pH of the mixture to basic (pH > 10) with an aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from L-malic acid.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Amidation/Cyclization | L-malic acid, Benzylamine | Melting | Variable | High |

| 2 | Reduction | NaBH4, I2, THF | 0 to RT | Variable | Good |

Note: Specific yields and reaction times may vary depending on the scale and specific conditions of the reaction. The cited literature should be consulted for more detailed information.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations of functional groups.

Caption: Logical flow of the synthetic transformations.

This technical guide provides a foundational understanding of the synthesis of this compound from L-malic acid. For researchers and professionals in drug development, this efficient and stereoselective route offers a valuable method for accessing a key chiral building block for the synthesis of novel therapeutic agents. It is recommended to consult the primary literature for detailed experimental conditions and characterization data.

References

(S)-1-Benzylpyrrolidin-3-ol: A Chiral Scaffold for Drug Discovery

CAS Number: 101385-90-4

This technical guide provides an in-depth overview of (S)-1-Benzylpyrrolidin-3-ol, a versatile chiral building block crucial in the synthesis of various biologically active molecules. Aimed at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis protocols, and its applications in developing novel therapeutics, including agents for cancer, neurological disorders, and hypertension.

Core Chemical and Physical Properties

This compound is a chiral secondary alcohol and a derivative of pyrrolidine (B122466). The presence of a hydroxyl group and a chiral center makes it a valuable starting material for asymmetric synthesis. Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Appearance | Clear light yellow to pale brown liquid | [3][4] |

| Boiling Point | 115 °C at 0.8 mmHg | [1][5] |

| Density | 1.07 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.548 | [1][5] |

| Optical Activity ([α]24/D) | -3.7° (c = 5 in methanol) | [1][5] |

| Storage Temperature | 2-8°C | [1][5] |

| InChI Key | YQMXOIAIYXXXEE-NSHDSACASA-N | [1][6] |

| SMILES | O[C@H]1CCN(CC2=CC=CC=C2)C1 | [6][7] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Experimental Protocol 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide

This method involves the reduction of a chiral succinimide (B58015) derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3]

Materials:

-

(3S)-N-benzyl-3-hydroxysuccinimide

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

4N Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, four-necked

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Stirrer

Procedure:

-

In a four-necked round-bottom flask, suspend 9.20 g (242.4 mmol) of lithium aluminum hydride in 100 mL of anhydrous tetrahydrofuran.

-

Cool the suspension to 0-10 °C using an ice bath.

-

Dissolve 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of tetrahydrofuran.

-

Add the solution of (3S)-N-benzyl-3-hydroxysuccinimide dropwise to the lithium aluminum hydride suspension, maintaining the temperature between 0-10 °C.

-

After the addition is complete, heat the mixture to reflux and stir for 6 hours.

-

Cool the reaction mixture to 10-20 °C.

-

Carefully add 40 mL of water, followed by 10 mL of 4N sodium hydroxide solution to quench the reaction.

-

Filter the resulting mixture and wash the filter cake with ethyl acetate (2 x 200 mL).

-

Concentrate the mother liquor under vacuum.

-

Dissolve the residue in 400 mL of ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield oily this compound.[3]

Experimental Protocol 2: Asymmetric Hydroboration of 1-Benzyl-3-pyrroline

This process utilizes an asymmetric hydroboration reaction on a pyrroline (B1223166) precursor, followed by oxidation and chiral purification.

Materials:

-

1-Benzyl-3-pyrroline

-

Sodium borohydride (B1222165) (NaBH₄)

-

Boron trifluoride etherate (BF₃–OEt₂)

-

(+)-α-Pinene (85% ee)

-

Oxidizing agent (e.g., hydrogen peroxide in the presence of a base)

-

Solvent (e.g., THF)

-

Reagents for diastereomeric salt formation (for chiral purification)

Procedure:

-

Generate the asymmetric borane (B79455) reagent in situ from NaBH₄, BF₃–OEt₂, and (+)-α-pinene in an appropriate solvent like THF.

-

React the in situ generated borane reagent with 1-benzyl-3-pyrroline.

-

After the hydroboration is complete, oxidize the intermediate organoborane using a suitable oxidizing agent to yield the crude this compound.

-

Purify the crude product via diastereomeric salt formation to obtain enantiomerically pure (>99% ee) this compound.

Applications in Drug Discovery and Development

This compound serves as a critical chiral scaffold for the synthesis of a diverse range of bioactive molecules. Its derivatives have shown promise in several therapeutic areas.

Anticancer Agents: Induction of Apoptosis

Analogues of this compound, synthesized through a multi-component Ugi reaction, have been identified as potent inducers of apoptosis in cancer cells.[7][8] These compounds have been shown to selectively target and activate caspase-3, a key executioner enzyme in the apoptotic cascade.[6][9]

Caption: Caspase-3 activation pathway by this compound analogues.

Dopamine (B1211576) D4 Receptor Antagonists for Neurological Disorders

Derivatives of this compound, specifically N-(1-benzylpyrrolidin-3-yl)arylbenzamides, have been synthesized and identified as potent and selective antagonists of the human dopamine D4 receptor.[3] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is implicated in various neurological and psychiatric conditions, including schizophrenia and ADHD.[5][10] Antagonism of this receptor typically leads to the inhibition of adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[2]

Caption: Dopamine D4 receptor antagonist signaling pathway.

Antihypertensive Agents

The pyrrolidine scaffold is a key component in a variety of antihypertensive agents.[11] Derivatives synthesized from this compound have demonstrated antihypertensive activity, which is often attributed to their α-adrenolytic properties. These compounds can act as antagonists at α-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.

Caption: Mechanism of action for pyrrolidine-based antihypertensive agents.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Store in a cool, well-ventilated area.

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical and chemical research communities. Its utility in the stereoselective synthesis of complex molecules has positioned it as a valuable starting material for the development of novel therapeutics targeting a range of diseases. The continued exploration of derivatives based on this scaffold holds considerable promise for future drug discovery efforts.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 3. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchmgt.monash.edu [researchmgt.monash.edu]

- 10. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine dithiocarbamate improves the septic shock syndromes in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-Benzylpyrrolidin-3-ol: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-1-Benzylpyrrolidin-3-ol is a chiral organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid pyrrolidine (B122466) core and stereospecific hydroxyl group make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Structural Data

This compound is a liquid at room temperature with a well-defined stereochemistry that is crucial for its application in asymmetric synthesis. Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 177.24 g/mol |

| Molecular Formula | C₁₁H₁₅NO |

| CAS Number | 101385-90-4 |

| Density | 1.07 g/mL at 25 °C |

| Boiling Point | 115 °C at 0.8 mmHg |

| Optical Activity | [α]²⁴/D −3.7°, c = 5 in methanol (B129727) |

| Refractive Index | n20/D 1.548 |

Applications in Drug Discovery and Chiral Synthesis

The primary utility of this compound lies in its role as a versatile chiral intermediate. The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products, valued for its ability to introduce conformational rigidity and specific stereochemical features into a molecule.

A notable application of this compound is in the development of novel anti-cancer agents. Researchers have utilized this compound as a scaffold to generate libraries of analogues through multi-component reactions, such as the Ugi reaction.[1][2] These analogues have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells by activating the caspase signaling pathway.[2][3] Specifically, certain derivatives have shown selective cytotoxicity against cancer cell lines like HL-60.[2][3]

Furthermore, the broader class of pyrrolidine-containing compounds, for which this compound is a key precursor, has been explored for a range of therapeutic targets. These include potential neuroleptics for treating psychosis and nootropic agents for cognitive enhancement.[4][5] The synthesis of complex molecules like the antipsychotic drug Nemonapride involves related chiral pyrrolidine structures, highlighting the importance of this scaffold in CNS drug discovery.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of a chiral precursor, (3S)-N-benzyl-3-hydroxysuccinimide.

Materials:

-

(3S)-N-benzyl-3-hydroxysuccinimide

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (B1210297)

-

4N Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a four-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.9 equivalents) in anhydrous THF.

-

Cool the suspension to 0-10 °C using an ice bath.

-

Slowly add a solution of (3S)-N-benzyl-3-hydroxysuccinimide (1 equivalent) in THF to the cooled suspension.

-

After the addition is complete, heat the mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture to 10-20 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 4N sodium hydroxide solution.

-

Filter the resulting mixture and wash the filter cake with ethyl acetate.

-

Combine the filtrate and washes, and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as an oily residue.

Ugi Four-Component Reaction (U-4CR) for Analogue Synthesis

This protocol describes a general procedure for the synthesis of a diverse library of compounds using a derivative of this compound as the amine component.

Materials:

-

1-(2-Aminobenzyl)pyrrolidin-3-ol (derived from the title compound) (1.0 eq.)

-

An aldehyde (e.g., p-nitrobenzaldehyde) (1.0 eq.)

-

A carboxylic acid (e.g., benzoic acid) (1.0 eq.)

-

An isocyanide (e.g., tert-butyl isocyanide) (3.0 eq.)

-

Methanol (solvent)

Procedure:

-

To a solution of the aldehyde (1.0 eq.) in methanol (0.5 M), add the amine, 1-(2-aminobenzyl)pyrrolidin-3-ol (1.0 eq.).

-

Add the carboxylic acid (1.0 eq.) and the isocyanide (3.0 eq.) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-acylamino amide product.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for synthesizing and evaluating analogues of this compound, and the targeted biological pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents via Caspase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.uran.ua [journals.uran.ua]

(S)-1-Benzylpyrrolidin-3-ol boiling point

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Benzylpyrrolidin-3-ol

Introduction

This compound, a chiral pyrrolidine (B122466) derivative, is a significant building block in synthetic organic chemistry. Its structural motif is found in various biologically active compounds and pharmaceuticals. A thorough understanding of its physicochemical properties, particularly its boiling point, is crucial for its purification, handling, and application in complex synthetic pathways. This guide provides a comprehensive overview of the boiling point and other key physical characteristics of this compound, complete with experimental protocols for its determination.

Data Presentation: Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Boiling Point (bp) | 115 °C at 0.8 mmHg[1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₅NO[1][3][4][6] |

| Molecular Weight | 177.24 g/mol [1][3][4] |

| Density | 1.07 g/mL at 25 °C[1][2][3][4][5] |

| Refractive Index (n20/D) | 1.548[1][2][3][4][5] |

| Flash Point | >110 °C (>230 °F)[2][5][7] |

| Optical Activity ([α]24/D) | -3.7° (c=5 in methanol)[3][4][5] |

| CAS Number | 101385-90-4[1][3][4] |

| Appearance | Clear light yellow to pale brown liquid[5][8][6] |

Experimental Protocols: Boiling Point Determination under Reduced Pressure

The literature value for the boiling point of this compound is reported at reduced pressure (115 °C at 0.8 mmHg), indicating that the compound is susceptible to decomposition at its atmospheric boiling point. Therefore, vacuum distillation is the appropriate method for its purification and boiling point determination.

Objective: To determine the boiling point of this compound using a micro-distillation apparatus under reduced pressure.

Apparatus:

-

Round-bottom flask (10 mL or 25 mL)

-

Hickman distillation head

-

Water-cooled condenser

-

Thermometer or thermocouple

-

Vacuum pump

-

Manometer

-

Heating mantle with a magnetic stirrer

-

Boiling chips or magnetic stir bar

-

Clamps and stands

-

Cold trap (recommended)

Procedure:

-

Sample Preparation: Place approximately 3-5 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Apparatus Assembly:

-

Assemble the micro-distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.

-

Connect the distillation apparatus to a vacuum pump via a cold trap. The cold trap is essential to protect the pump from corrosive vapors.

-

Incorporate a manometer into the system between the cold trap and the pump to monitor the pressure accurately.

-

-

Distillation Process:

-

Turn on the cooling water to the condenser.

-

Begin stirring the sample if using a magnetic stirrer.

-

Gradually evacuate the system using the vacuum pump to the desired pressure (e.g., 0.8 mmHg).

-

Once the pressure is stable, begin to gently heat the sample in the round-bottom flask using the heating mantle.

-

Increase the temperature slowly until the liquid begins to boil and a ring of refluxing condensate is observed rising towards the distillation head.

-

-

Data Collection:

-

Record the temperature at which the vapor temperature stabilizes while the distillate is consistently collecting in the Hickman head. This stable temperature is the boiling point at the recorded pressure.[9]

-

It is crucial to monitor both the temperature and the pressure throughout the distillation, as fluctuations in pressure will affect the boiling point.

-

-

Shutdown:

-

Once the distillation is complete or the desired amount of distillate is collected, remove the heating mantle and allow the apparatus to cool to room temperature.

-

Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

-

Disassemble the apparatus and collect the purified distillate.

-

Mandatory Visualization

Caption: Workflow for Boiling Point Determination Under Reduced Pressure.

References

- 1. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]

- 2. CAS No.101385-90-4,(S)-1-Benzyl-3-pyrrolidinol Suppliers [lookchem.com]

- 3. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]

- 4. (S)-(−)-1-Benzyl-3-pyrrolidinol 99% | 101385-90-4 [sigmaaldrich.com]

- 5. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]

- 6. chemicalland21.com [chemicalland21.com]

- 7. (3S)-1-benzylpyrrolidin-3-ol101385-90-4,Purity95%_MAGICAL [molbase.com]

- 8. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Properties of (S)-1-Benzylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-1-Benzylpyrrolidin-3-ol, with a core focus on its density. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, offering detailed data, experimental methodologies, and procedural workflows.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Conditions | Reference |

| Density | 1.07 g/mL | 25 °C | [1][2] |

| Molecular Formula | C₁₁H₁₅NO | ||

| Molecular Weight | 177.24 g/mol | ||

| Boiling Point | 115 °C | 0.8 mmHg | [1] |

| Refractive Index | n20/D 1.548 | 20 °C | [1] |

| Flash Point | >230 °F (>110 °C) | Closed Cup | [1] |

| Optical Activity | [α]24/D -3.7° | c = 5 in methanol | |

| Form | Liquid | ||

| Color | Clear light yellow to pale brown | [1] |

Experimental Protocol: Density Determination by Pycnometry

The density of liquid compounds such as this compound is accurately determined using a pycnometer. The following protocol is a generalized procedure based on established methods, such as ASTM D1480, for the determination of liquid density.[1][2][3][4][5]

2.1 Apparatus

-

Pycnometer (e.g., Bingham type), a glass flask with a close-fitting ground glass stopper with a capillary hole.

-

Analytical balance (accuracy to at least 0.1 mg).

-

Constant temperature bath.

-

Thermometer, calibrated.

-

Cleaning solvents (e.g., acetone, distilled water).

-

Pipette or syringe.

2.2 Procedure

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with appropriate solvents (e.g., acetone) and then rinse with distilled water. Ensure the pycnometer is completely dry by placing it in an oven or by flushing with a stream of clean, dry air.

-

Mass of Empty Pycnometer: Allow the clean, dry pycnometer to equilibrate to ambient temperature. Weigh the empty pycnometer with its stopper on an analytical balance and record the mass (m₀).

-

Calibration with Water: Fill the pycnometer with distilled, deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Temperature Equilibration: Place the water-filled pycnometer in a constant temperature bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Mass of Water-Filled Pycnometer: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (m₁).

-

Sample Measurement: Empty and dry the pycnometer. Fill the pycnometer with this compound.

-

Repeat Equilibration and Weighing: Repeat steps 4 and 5 with the sample-filled pycnometer and record the mass (m₂).

2.3 Calculation of Density The density of the sample (ρₛ) at the measurement temperature is calculated using the following formula:

ρₛ = [(m₂ - m₀) / (m₁ - m₀)] * ρw

Where:

-

m₀ = mass of the empty pycnometer

-

m₁ = mass of the pycnometer filled with water

-

m₂ = mass of the pycnometer filled with the sample

-

ρw = the known density of water at the measurement temperature.

Logical Workflow for Density Determination

The following diagram illustrates the logical workflow for the experimental determination of the density of a liquid sample using a pycnometer.

Caption: Workflow for Density Determination by Pycnometry.

Relevance in Drug Development

The pyrrolidine (B122466) ring is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[6] Its three-dimensional structure is advantageous for exploring pharmacophore space.[6] this compound serves as a chiral building block in the synthesis of more complex molecules.[7] The benzyl (B1604629) group can be removed to yield hydroxypyrrolidine, and the hydroxyl group can be oxidized, offering versatile functionalization possibilities for creating novel drug candidates.[7] Accurate knowledge of physical properties like density is crucial for process development, formulation, and quality control in the pharmaceutical industry.

References

- 1. store.astm.org [store.astm.org]

- 2. tamson-instruments.com [tamson-instruments.com]

- 3. antpedia.com [antpedia.com]

- 4. scribd.com [scribd.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the NMR Spectral Data of (S)-1-Benzylpyrrolidin-3-ol

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for (S)-1-Benzylpyrrolidin-3-ol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the expected spectral data, detailed experimental protocols for data acquisition, and a visualization of a common synthetic pathway.

Introduction

This compound is a chiral organic compound frequently used as a building block in the synthesis of various pharmaceutical agents. Its structural elucidation and purity assessment are critical, with NMR spectroscopy being the primary analytical tool for these purposes. This guide summarizes the essential ¹H and ¹³C NMR spectral data and provides standardized protocols for their acquisition.

NMR Spectral Data

The NMR spectra of enantiomers, such as (S)- and (R)-1-Benzylpyrrolidin-3-ol, are identical when recorded in a non-chiral solvent. The data presented here is based on typical chemical shifts for the structural motifs present in the molecule and is consistent with data available in spectral databases.[1]

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyrrolidine (B122466) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic (C₆H₅) | ~ 7.20 - 7.40 | Multiplet | - | 5H |

| Benzylic (CH₂) | ~ 3.60 | Singlet (or AB quartet) | - | 2H |

| Pyrrolidine CH-OH | ~ 4.30 | Multiplet | - | 1H |

| Pyrrolidine CH₂ (adjacent to N) | ~ 2.20 - 2.90 | Multiplet | - | 4H |

| Pyrrolidine CH₂ (C4) | ~ 1.70 - 2.20 | Multiplet | - | 2H |

| Hydroxyl (OH) | Variable | Broad Singlet | - | 1H |

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectra are typically recorded with broadband proton decoupling.

| Carbon Assignment | Chemical Shift (ppm) |

| Aromatic C (quaternary) | ~ 138 |

| Aromatic CH | ~ 127 - 129 |

| Pyrrolidine CH-OH | ~ 68 - 72 |

| Benzylic CH₂ | ~ 60 |

| Pyrrolidine CH₂ (adjacent to N) | ~ 54 - 58 |

| Pyrrolidine CH₂ (C4) | ~ 35 - 40 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[2]

-

Standard Reference : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0.00 ppm.[3] Modern spectrometers can also reference the spectrum to the residual solvent peak.[2]

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional) : If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

-

Instrument Setup : Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3] Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[3]

-

Acquisition Parameters :

-

Pulse Sequence : Use a standard single-pulse experiment.

-

Number of Scans : Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.

-

-

Data Processing :

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline.

-

Integration : Integrate the signals to determine the relative number of protons for each resonance.[4]

-

Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

-

Instrument Setup : The sample is placed in the spectrometer as in the ¹H experiment. Locking and shimming are also performed similarly.

-

Acquisition Parameters :

-

Pulse Sequence : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing C-H coupling.[3]

-

Number of Scans : Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.[5]

-

Relaxation Delay : A relaxation delay of 2-5 seconds is common for qualitative spectra.[3] For quantitative analysis, a much longer delay (at least 5 times the longest T1 relaxation time) is necessary.[3][6]

-

-

Data Processing :

-

Fourier Transform, Phasing, and Baseline Correction : These steps are performed similarly to the ¹H NMR data processing.

-

Referencing : Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal (e.g., 77.16 ppm for CDCl₃).[7]

-

Synthetic Pathway Visualization

A common method for the synthesis of this compound involves the reduction of an appropriate precursor. The following diagram illustrates a typical synthetic workflow.

References

- 1. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

The Rising Therapeutic Potential of (S)-1-Benzylpyrrolidin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (S)-1-benzylpyrrolidin-3-ol scaffold has emerged as a promising framework in medicinal chemistry, with a growing body of research highlighting its significant biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their synthesis, anticancer properties, and the underlying mechanisms of action. While the primary focus of recent research has been on oncology, this guide will also touch upon other potential, less explored therapeutic avenues.

Anticancer Activity: A Primary Focus

Recent studies have extensively investigated a library of this compound derivatives for their potential as anticancer agents. These compounds have demonstrated selective cytotoxicity against various cancer cell lines, with a particularly noteworthy efficacy against human promyelocytic leukemia (HL-60) cells.[1][2][3]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of various this compound analogues have been quantified, with lead compounds exhibiting significant activity. The data presented below summarizes the percentage of cytotoxicity against a panel of human cancer cell lines at a concentration of 10 µM.

| Compound | HL-60 | T98G | NCI-H322 | HCT-116 | PC-3 |

| 5j | ~70% | ~20% | ~15% | ~10% | ~5% |

| 5p | ~65% | ~18% | ~12% | ~8% | ~3% |

Data extracted from in vitro studies on a library of synthesized analogues.[1][2][3]

Notably, these lead compounds displayed milder cytotoxic effects on non-cancerous cell lines, suggesting a degree of selective action towards cancer cells.[1][2][3]

Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation

The primary mechanism underlying the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death.[1][2][3] This is a critical pathway in cancer therapy as defects in apoptosis are often implicated in carcinogenesis. The lead this compound derivatives have been shown to activate caspase-3, a key protease that triggers the apoptotic cascade.[1][2][3] Molecular docking and dynamic simulations have further substantiated these findings, indicating stable binding of the lead compounds to the active site of caspase-3.[1][2][3]

Caption: Signaling pathway for apoptosis induction.

Experimental Protocols

Synthesis of this compound Derivatives

A diversity-oriented synthesis approach, primarily utilizing the Ugi four-component reaction (Ugi-4CR), has been successfully employed to generate a library of this compound analogues.[4] This one-pot reaction allows for the combination of an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to rapidly generate structural diversity.

Caption: Experimental workflow for synthesis.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.

Other Potential Biological Activities

While the primary focus of the literature is on anticancer applications, the pyrrolidine (B122466) scaffold is a well-known pharmacophore present in a wide range of biologically active molecules, including muscarinic receptor modulators. The pyrrolidine ring is a key structural feature in many drugs targeting the central nervous system.[5]

Muscarinic Receptor Modulation: An Area for Future Exploration

The muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.[6] They are implicated in various physiological processes, and their modulation is a key strategy for treating a range of disorders, including Alzheimer's disease, Parkinson's disease, and chronic obstructive pulmonary disease (COPD).[7][8][9]

Although direct and extensive studies on this compound derivatives as muscarinic receptor modulators are limited, the broader class of pyrrolidine derivatives has been investigated for this activity. Various patents and research articles describe pyrrolidine-containing compounds as muscarinic antagonists. Given the structural similarities, it is plausible that this compound derivatives could also interact with muscarinic receptors. Further screening and structure-activity relationship (SAR) studies are warranted to explore this potential.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel anticancer agents that function through the induction of apoptosis. The synthetic accessibility via the Ugi reaction allows for the rapid generation of diverse libraries for screening.

Future research should continue to optimize the anticancer properties of these derivatives, focusing on improving selectivity and potency. In vivo studies are a critical next step to validate the therapeutic potential of the lead compounds. Furthermore, a systematic investigation into other potential biological activities, particularly their interaction with muscarinic receptors and other CNS targets, could unveil new therapeutic applications for this versatile chemical scaffold. The development of selective muscarinic modulators from this class of compounds could offer new treatment paradigms for a variety of neurological and other disorders.

References

- 1. Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2006018708A2 - Pyrrolidine derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]

- 3. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.uran.ua [journals.uran.ua]

- 6. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2003087094A3 - Pyrrolidinium derivatives as antagonists of m3 muscarinic receptors - Google Patents [patents.google.com]

- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Benzylpyrrolidin-3-ol: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzylpyrrolidin-3-ol is a valuable chiral building block extensively utilized in the asymmetric synthesis of a variety of pharmaceutical compounds. Its rigid pyrrolidine (B122466) core, coupled with the stereospecific hydroxyl group and the versatile N-benzyl protecting group, makes it a crucial intermediate in the development of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties

This compound is a clear, light yellow to pale brown liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Reference(s) |

| CAS Number | 101385-90-4 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Boiling Point | 115 °C at 0.8 mmHg | [1][2] |

| Density | 1.07 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.548 | [1][2] |

| Optical Activity ([α]24/D) | -3.7° (c=5 in methanol) | [2] |

| Storage Temperature | 2-8°C | [1][2] |

| Flash Point | >230 °F (>110 °C) | [1] |

Synthesis of this compound

The enantiomerically pure synthesis of this compound is critical for its application in pharmaceutical development. Two primary synthetic routes are highlighted here: a practical, industrial-scale synthesis via asymmetric hydroboration and a classical approach originating from the chiral pool material, L-malic acid.

Synthesis via Asymmetric Hydroboration of 1-Benzyl-3-pyrroline

This modern approach provides high enantiomeric purity and has been successfully scaled up for industrial production.[3] The key steps involve the asymmetric hydroboration of a prochiral olefin followed by oxidative work-up and chiral purification.

Caption: Synthesis of this compound via Asymmetric Hydroboration.

-

Preparation of 1-Benzyl-3-pyrroline: Synthesize 1-Benzyl-3-pyrroline from cis-1,4-butenediol and benzylamine according to established literature procedures.

-

Asymmetric Hydroboration:

-

An asymmetric borane (B79455) reagent is generated in situ from sodium borohydride (B1222165) (NaBH₄), boron trifluoride etherate (BF₃–OEt₂), and (+)-α-pinene (with an enantiomeric excess of 85%).

-

The prepared 1-Benzyl-3-pyrroline is then reacted with this in situ generated chiral borane reagent.

-

-

Oxidation: The resulting organoborane intermediate is oxidized (e.g., using hydrogen peroxide and sodium hydroxide) to yield crude this compound.

-

Chiral Purification via Diastereomeric Salt Formation:

-

The crude product is treated with a chiral acid (such as L-tartaric acid) to form diastereomeric salts.

-

The desired diastereomer is selectively crystallized and separated.

-

The pure diastereomeric salt is then treated with a base to liberate the pure this compound. This process has been shown to yield the final product with an enantiomeric excess of >99%.[3]

-

Synthesis from L-Malic Acid

A classical and widely referenced method for preparing this compound utilizes the readily available and inexpensive chiral starting material, L-malic acid.[4][5]

-

Amide Formation and Cyclization:

-

L-malic acid is reacted with benzylamine. This can be improved by performing a melting reaction without a solvent to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.[4]

-

-

Reduction:

-

The resulting succinimide (B58015) derivative is then reduced. A common method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Alternatively, a safer and more scalable reduction can be performed using a sodium borohydride-iodine system in an appropriate solvent like tetrahydrofuran (B95107) (THF).[4] During this reduction, a (S)-1-benzyl-3-pyrrolidinol-borane intermediate is formed.[4]

-

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by distillation under reduced pressure, to yield this compound.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several marketed drugs. Its utility is demonstrated in the preparation of the antihypertensive agent barnidipine (B1667753) and as a precursor to the active pharmaceutical ingredient darifenacin (B195073).

Caption: Role of this compound in Drug Synthesis.

Synthesis of Barnidipine Hydrochloride

Barnidipine is a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension. This compound is directly incorporated into the final molecule.

-

Activation of the Carboxylic Acid:

-

(S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (1.0 eq) is dissolved in dichloromethane (B109758) (DCM).

-

The solution is cooled to -20 °C.

-

Phosphorus pentachloride (PCl₅) (approx. 2.7 eq) is added slowly, and the mixture is stirred for 1 hour below -15 °C to form the acid chloride.

-

-

Coupling Reaction:

-

The reaction mixture is further cooled to -26 °C.

-

A solution of this compound (approx. 1.03 eq) in DCM is added to the mixture.

-

The reaction is stirred for 2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched, and the crude barnidipine is extracted.

-

Purification is performed, and subsequent salt formation with hydrochloric acid yields barnidipine hydrochloride. A reported yield for a similar coupling reaction to form a diastereomer was 65.5%.[6]

-

Precursor to Darifenacin Synthesis

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis of darifenacin typically utilizes (S)-3-hydroxypyrrolidine, which is readily obtained by the debenzylation of this compound.

A general and effective method for the removal of the N-benzyl group is catalytic hydrogenation.

-

Reaction Setup:

-

This compound is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

-

A palladium catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), is added.

-

-

Hydrogenation:

-

The reaction mixture is subjected to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up:

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield (S)-3-hydroxypyrrolidine.

-

The resulting (S)-3-hydroxypyrrolidine can then be used in the multi-step synthesis of darifenacin.[7][8]

Chiral Purity Analysis

Ensuring the high enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.

Methodology: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or similar, is commonly used.

-

Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive like diethylamine (B46881) to improve peak shape.

-

Detection: UV detection is suitable due to the presence of the benzyl (B1604629) chromophore.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in modern organic and medicinal chemistry. Its efficient and scalable synthesis, coupled with its successful application in the production of important pharmaceuticals, underscores its significance. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, enabling the creation of novel and complex chiral molecules. The continued exploration of its synthetic potential will undoubtedly lead to further innovations in drug discovery and development.

References

- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. researchgate.net [researchgate.net]

- 4. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Darifenacin synthesis - chemicalbook [chemicalbook.com]

- 8. WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

(S)-1-Benzylpyrrolidin-3-ol: An In-depth Technical Guide on its Inferred Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential mechanisms of action of (S)-1-Benzylpyrrolidin-3-ol. It is important to note that this compound is primarily utilized as a chiral building block in the synthesis of more complex bioactive molecules. As of the date of this publication, there is limited direct experimental data on the specific mechanism of action of this compound itself. The information presented herein is largely inferred from the pharmacological activities of its structurally related derivatives and analogs.

Executive Summary

This compound is a versatile chiral intermediate in the synthesis of compounds with significant therapeutic potential, particularly in the fields of neuroscience and oncology. While direct studies on its intrinsic biological activity are scarce, analysis of its derivatives reveals two primary, inferred mechanisms of action. In the context of neurological disorders, derivatives of this compound, particularly those belonging to the racetam class of nootropics, are proposed to modulate cholinergic and glutamatergic neurotransmitter systems. This includes agonism at M1 muscarinic acetylcholine (B1216132) receptors and positive allosteric modulation of AMPA receptors, contributing to cognitive enhancement. A distinct, alternative mechanism has been identified in the context of oncology, where certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase-3. This technical guide consolidates the available data on these inferred mechanisms, providing detailed experimental protocols and summarizing quantitative findings to guide future research and drug development efforts.

Inferred Mechanism of Action: Neurological Applications

The benzylpyrrolidine scaffold is a key feature of several nootropic agents. The mechanism of cognitive enhancement is believed to be multifactorial, primarily involving the modulation of key neurotransmitter systems in the central nervous system.

Cholinergic System Modulation

A prominent hypothesized mechanism of action for derivatives of this compound is the modulation of the cholinergic system, particularly through interaction with muscarinic acetylcholine receptors.

Structurally related nootropics, such as nebracetam, have been identified as agonists of the M1 muscarinic acetylcholine receptor.[1] Activation of the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade that is crucial for learning and memory processes.[2][3][4][5]

Signaling Pathway:

Caption: M1 Muscarinic Receptor Signaling Cascade.

Glutamatergic System Modulation

Derivatives of this compound are also implicated in the modulation of the glutamatergic system, which plays a critical role in synaptic plasticity.

Some racetam-class drugs act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6] By binding to an allosteric site, these molecules can enhance the receptor's response to glutamate, leading to increased cation influx and enhanced synaptic transmission. This potentiation of AMPA receptor function is a key mechanism underlying long-term potentiation (LTP), a cellular correlate of learning and memory.[7][8][9]

Signaling Pathway:

Caption: AMPA Receptor Potentiation by a Positive Allosteric Modulator.

Inferred Mechanism of Action: Oncology Applications

A separate line of investigation suggests a potential role for this compound derivatives in oncology.

Induction of Apoptosis via Caspase-3 Activation

Studies on a library of 1-benzylpyrrolidin-3-ol analogs have demonstrated their ability to induce apoptosis in human cancer cell lines. This cytotoxic effect is mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[10][11][12][13][14]

Signaling Pathway:

Caption: Caspase-Dependent Apoptotic Pathway.

Quantitative Data

The following tables summarize the available quantitative data for bioactive molecules structurally related to this compound. This data is provided to give a comparative context for the potency and efficacy of such compounds.

Table 1: Cholinergic Receptor Activity of Related Compounds

| Compound | Receptor | Assay Type | Value | Reference |

| Nebracetam | M1 Muscarinic | Functional Assay ([Ca²⁺] rise) | EC₅₀ = 1.59 mM | [15] |

| Nefiracetam | α4β2 Nicotinic | Electrophysiology (ACh-induced current) | Potentiation at 1 nM | |

| Nefiracetam | α7 Nicotinic | Electrophysiology (ACh-induced current) | Potentiation |

Table 2: Glutamatergic Receptor Activity of Related Compounds

| Compound | Receptor | Assay Type | Value | Reference |

| Thio-AMPA | AMPA | [³H]AMPA Binding | IC₅₀ = 1.8 µM | [16] |

| Thio-AMPA | AMPA | Rat Cortical Slice Electrophysiology | EC₅₀ = 15.0 µM | [16] |

Table 3: GABAergic Receptor Activity of Related Compounds

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| Piperine (B192125) | α₂β₂ GABA-A | Two-electrode voltage clamp | EC₅₀ = 42.8 µM | [17] |

| Piperine | α₃β₂ GABA-A | Two-electrode voltage clamp | EC₅₀ = 59.6 µM | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanisms of action described above.

M1 Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the M1 muscarinic acetylcholine receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human M1 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is used as the radioligand.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Procedure: a. In a 96-well plate, incubate varying concentrations of the test compound with the cell membranes and a fixed concentration of [³H]-NMS. b. Non-specific binding is determined in the presence of a saturating concentration of a known M1 antagonist (e.g., atropine). c. Incubate at room temperature for 2 hours. d. Terminate the reaction by rapid filtration through GF/B filters. e. Wash the filters with ice-cold 0.9% NaCl. f. Measure the radioactivity retained on the filters using a scintillation counter.

-